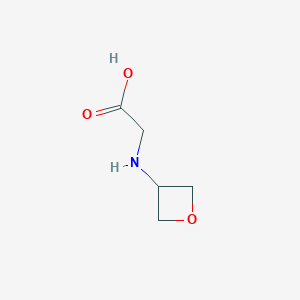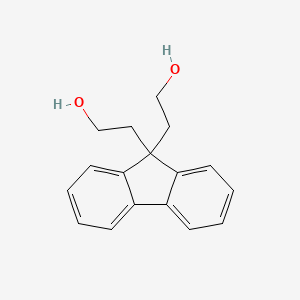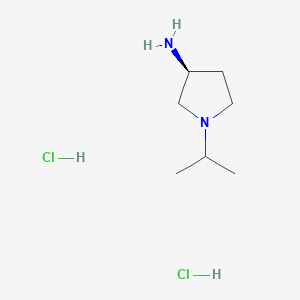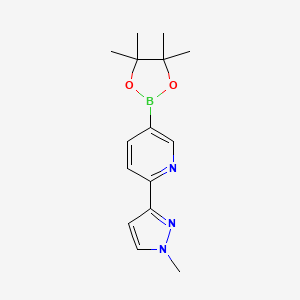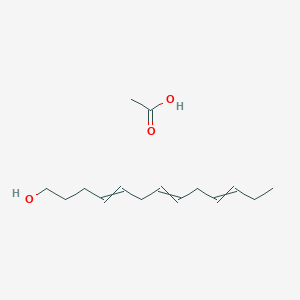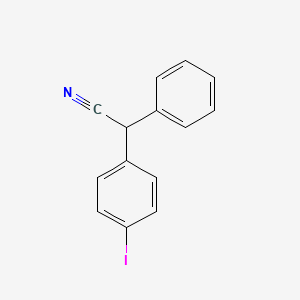![molecular formula C15H15F3N2O B1456603 [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol CAS No. 1311279-42-1](/img/structure/B1456603.png)
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Overview
Description
Scientific Research Applications
Methanol as a Chemical Marker in Power Transformers
Methanol has been recognized as a chemical marker for assessing solid insulation condition in power transformers. This application stems from its identification during thermal ageing tests with oil-immersed insulating papers and field samples, demonstrating its utility in monitoring cellulose insulation degradation (Jalbert et al., 2019).
Methanol in Hydrogen Production
Methanol serves as a liquid hydrogen carrier, enabling high purity hydrogen production. This review highlights the advancements in methanol steam reforming, partial oxidation, and other processes with a focus on catalyst development and reactor technology. Copper-based catalysts, known for their high activity towards CO2, are explored for their efficiency and limitations (García et al., 2021).
Methanol as a Base for Biofuel
Exploring methanol–gasoline blends, particularly with higher alcohol additives, aims to enhance the performance and emissions of automotive spark-ignition engines. This approach addresses issues like phase separation and corrosion, suggesting that methanol, when appropriately blended, can contribute to environmentally friendly fuel alternatives (Bharath & Selvan, 2021).
Methanol in Direct Methanol Fuel Cells
Direct methanol fuel cells (DMFCs) represent a promising alternative energy source, with methanol crossover from the anode to the cathode being a major limitation. This review discusses the efforts to develop more methanol-impermeable polymer electrolytes, highlighting the challenges and advancements in DMFC technology (Heinzel & Barragán, 1999).
Methanol's Toxicology and Biological Role
Understanding the toxicological impact of methanol and its comparison with ethanol provides critical insights into its effects on human health. This comprehensive review covers the toxicity, biodegradation pathways, and the role of methanol and ethanol in developing various diseases, highlighting the importance of safe handling and application in research (Pohanka, 2015).
properties
IUPAC Name |
[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-8,21H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIDDKWTVTVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




